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molecular formula C16H16O2 B1612964 9-(Methoxymethyl)-9H-fluorene-9-methanol CAS No. 697737-74-9

9-(Methoxymethyl)-9H-fluorene-9-methanol

Cat. No. B1612964
M. Wt: 240.3 g/mol
InChI Key: DCEGTWHQTPNCIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06822109B2

Procedure details

Under nitrogen atmosphere and anhydrous condition, to a reactor were added in succession 80 ml of tetrahydrofuran, 22.6 g (0.1 mol) of 9,9-bis(hydroxymethyl)fluorene and 57 g (0.4 mol) of iodomethane. After the reaction mixture was admixed homogeneously by stirring, 4.6 g of 52% NaH in mineral oil (0.1 mol) was added batch-wise over 2 hours at room temperature, Upon completing the addition, the reaction mixture was stirred for further 2 hours. The unreacted iodomethane was recovered by distillation. The remainder was diluted with 100 ml of water, and extracted twice using 100 ml of diethyl ether for each time. The combined diethyl ether extract was dried over anhydrous sodium sulfate. After drying, thee ether solution was evaporated to dry to give 22.8 g of crude. The crude was purified through column chromatography to give 14.9 g of 9-methoxymethyl-9-hydroxymethyl-fluorene (yield 62%).
Name
Quantity
4.6 g
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
22.6 g
Type
reactant
Reaction Step Two
Quantity
57 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1([CH2:16][OH:17])[C:15]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[C:9]2[C:4]1=[CH:5][CH:6]=[CH:7][CH:8]=2.I[CH3:19].[H-].[Na+]>O1CCCC1>[CH3:19][O:1][CH2:2][C:3]1([CH2:16][OH:17])[C:15]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[C:9]2[C:4]1=[CH:5][CH:6]=[CH:7][CH:8]=2 |f:2.3|

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
0.1 mol
Type
reactant
Smiles
Step Two
Name
Quantity
22.6 g
Type
reactant
Smiles
OCC1(C2=CC=CC=C2C=2C=CC=CC12)CO
Name
Quantity
57 g
Type
reactant
Smiles
IC
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for further 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
The unreacted iodomethane was recovered by distillation
ADDITION
Type
ADDITION
Details
The remainder was diluted with 100 ml of water
EXTRACTION
Type
EXTRACTION
Details
extracted twice
EXTRACTION
Type
EXTRACTION
Details
The combined diethyl ether extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
After drying
CUSTOM
Type
CUSTOM
Details
thee ether solution was evaporated
CUSTOM
Type
CUSTOM
Details
to dry
CUSTOM
Type
CUSTOM
Details
to give 22.8 g of crude
CUSTOM
Type
CUSTOM
Details
The crude was purified through column chromatography

Outcomes

Product
Name
Type
product
Smiles
COCC1(C2=CC=CC=C2C=2C=CC=CC12)CO
Measurements
Type Value Analysis
AMOUNT: MASS 14.9 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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